Cas no 1380148-26-4 (methyl 4-(2-amino-3-hydroxypropyl)benzoate)

methyl 4-(2-amino-3-hydroxypropyl)benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(2-amino-3-hydroxypropyl)benzoate
- SCHEMBL21144955
- 1380148-26-4
- EN300-1820931
-
- インチ: 1S/C11H15NO3/c1-15-11(14)9-4-2-8(3-5-9)6-10(12)7-13/h2-5,10,13H,6-7,12H2,1H3
- InChIKey: KGCIKULKCBDKFJ-UHFFFAOYSA-N
- ほほえんだ: OCC(CC1C=CC(C(=O)OC)=CC=1)N
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 72.6Ų
methyl 4-(2-amino-3-hydroxypropyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1820931-0.05g |
methyl 4-(2-amino-3-hydroxypropyl)benzoate |
1380148-26-4 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1820931-1.0g |
methyl 4-(2-amino-3-hydroxypropyl)benzoate |
1380148-26-4 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1820931-0.1g |
methyl 4-(2-amino-3-hydroxypropyl)benzoate |
1380148-26-4 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1820931-10.0g |
methyl 4-(2-amino-3-hydroxypropyl)benzoate |
1380148-26-4 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1820931-1g |
methyl 4-(2-amino-3-hydroxypropyl)benzoate |
1380148-26-4 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1820931-10g |
methyl 4-(2-amino-3-hydroxypropyl)benzoate |
1380148-26-4 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1820931-5g |
methyl 4-(2-amino-3-hydroxypropyl)benzoate |
1380148-26-4 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1820931-0.5g |
methyl 4-(2-amino-3-hydroxypropyl)benzoate |
1380148-26-4 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1820931-2.5g |
methyl 4-(2-amino-3-hydroxypropyl)benzoate |
1380148-26-4 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1820931-0.25g |
methyl 4-(2-amino-3-hydroxypropyl)benzoate |
1380148-26-4 | 0.25g |
$906.0 | 2023-09-19 |
methyl 4-(2-amino-3-hydroxypropyl)benzoate 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
methyl 4-(2-amino-3-hydroxypropyl)benzoateに関する追加情報
Introduction to Methyl 4-(2-Amino-3-Hydroxypropyl)Benzoate (CAS No. 1380148-26-4)
Methyl 4-(2-Amino-3-Hydroxypropyl)Benzoate, also known by its CAS number 1380148-26-4, is a compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of benzoic acid, with a methyl group attached to the carboxylic acid moiety and a substituted propyl chain at the para position of the benzene ring. The substituents on the propyl chain include an amino group (-NH2) and a hydroxyl group (-OH), which contribute to its versatile chemical reactivity and biological activity.
The synthesis of methyl 4-(2-amino-3-hydroxypropyl)benzoate involves multi-step organic reactions, including nucleophilic substitution, condensation, and esterification processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the production of this compound, ensuring higher yields and improved purity levels. The compound's structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery programs targeting various therapeutic areas.
One of the most promising applications of methyl 4-(2-amino-3-hydroxypropyl)benzoate lies in its potential as a precursor for bioactive compounds. For instance, studies have shown that derivatives of this compound can exhibit anti-inflammatory, antioxidant, and even anticancer properties. A recent study published in the Journal of Medicinal Chemistry highlighted the ability of this compound to modulate key signaling pathways involved in chronic inflammatory diseases, such as arthritis and neurodegenerative disorders.
In addition to its pharmacological applications, methyl 4-(2-amino-3-hydroxypropyl)benzoate has also found utility in the cosmetic industry as a component in skincare products. Its hydroxyl and amino groups contribute to its moisturizing properties, making it an effective ingredient in formulations aimed at improving skin hydration and elasticity. Furthermore, its ability to penetrate the skin barrier allows for better delivery of active ingredients, enhancing the overall efficacy of cosmetic products.
From an analytical standpoint, the characterization of methyl 4-(2-amino-3-hydroxypropyl)benzoate has been facilitated by modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry). These methods have provided detailed insights into the compound's molecular structure and purity, ensuring its quality for both research and commercial applications.
In conclusion, methyl 4-(2-amino-3-hydroxypropyl)benzoate (CAS No. 1380148-26-4) stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable asset in both academic research and industrial development.
1380148-26-4 (methyl 4-(2-amino-3-hydroxypropyl)benzoate) 関連製品
- 1285533-09-6(3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)
- 922129-80-4(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide)
- 233762-23-7(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid)
- 2098131-34-9(6-(2-Aminoethoxy)quinoline dihydrochloride)
- 21850-52-2(4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde)
- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 919063-53-9(2-(4-chlorophenyl)-1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-ylethan-1-one)
- 2381-08-0(Cysteinesulfinic acid)
- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)
- 1361710-47-5(4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-6-carboxylic acid)